molecular formula C14H26N2O4 B7985973 (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7985973
M. Wt: 286.37 g/mol
InChI Key: TYZIWOHZJJBVRP-LLVKDONJSA-N
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Description

“(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester” is a chiral piperidine derivative featuring a tert-butyl ester protective group and a carboxymethyl-ethyl-amino substituent at the 3-position of the piperidine ring. The tert-butyl ester group enhances stability during synthetic processes, while the carboxymethyl-ethyl-amino moiety may contribute to solubility and binding interactions in biological systems .

Properties

IUPAC Name

2-[ethyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)11-7-6-8-16(9-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZIWOHZJJBVRP-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxymethyl-Ethyl-Amino Group: This step involves the functionalization of the piperidine ring with the carboxymethyl-ethyl-amino group, often through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester” with structurally related piperidine derivatives, focusing on substituents, molecular properties, and functional roles.

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Key Properties/Applications
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester Not explicitly provided C15H26N2O4 Carboxymethyl-ethyl-amino 298.38 Intermediate for pharmaceuticals/agrochemicals; tert-butyl ester enhances stability
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1401664-66-1 C14H27N3O3 (S)-2-Amino-propionyl-ethyl-amino 285.38 Chiral building block for peptide synthesis; amino-propionyl group enables hydrogen bonding
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1354014-91-7 C15H26N3O3 2-Amino-acetyl-cyclopropyl-amino 298.38 Discontinued due to low commercial demand; cyclopropyl group may enhance metabolic stability
(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester 1354010-55-1 C12H21ClN2O3 2-Chloro-acetylamino 276.76 Reactive intermediate for alkylation reactions; chloro group facilitates nucleophilic substitution
(R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 1354002-50-8 C15H26N2O4 Carboxymethyl-cyclopropyl-amino 298.38 Structural isomer of the target compound; cyclopropyl group may reduce ring strain
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1354009-23-6 C17H24N2O4 Carboxymethyl-ethyl-amino (benzyl ester variant) 320.39 Benzyl ester variant offers alternative deprotection routes; higher molecular weight

Key Structural and Functional Insights

Substituent Effects: The carboxymethyl-ethyl-amino group in the target compound distinguishes it from analogs with amino-propionyl (e.g., ) or chloro-acetylamino (e.g., ) substituents. The tert-butyl ester in the target compound is a common protective group shared with other analogs (e.g., ), but its replacement with a benzyl ester () alters synthetic pathways and stability.

Stereochemical Considerations :

  • All listed compounds are chiral, with the (R)-configuration at the piperidine 3-position. This stereochemistry is critical for interactions with biological targets, such as enzymes or receptors .

Applications: While the target compound is primarily an intermediate (), analogs like (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester () are used in peptide synthesis due to their hydrogen-bonding capabilities. The chloro-substituted analog () serves as a reactive intermediate for further functionalization, contrasting with the discontinued cyclopropyl-amino variant ().

Research Findings

  • Commercial Viability: Compounds like (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester () were discontinued, suggesting market preferences for intermediates with broader applicability (e.g., ).

Biological Activity

(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its piperidine ring structure, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H30N2O4
  • Molecular Weight : 314.42 g/mol
  • CAS Number : 1353983-59-1

The compound features a carboxymethyl group and a tert-butyl ester, which contribute to its stability and solubility in biological systems.

The biological activity of (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as bone resorption and inflammation.

1. Inhibition of Cathepsin K

Recent studies have indicated that derivatives of piperidine compounds can inhibit cathepsin K (Cat K), an enzyme crucial for bone resorption. Cat K is predominantly expressed in osteoclasts and plays a significant role in conditions like osteoporosis.

CompoundIC50 Value (µM)Activity
F-1213.52Potent inhibitor
H-920.46 ± 3.67Comparable to MIV-711
MIV-71121.73 ± 3.18Positive control

In vitro assays demonstrated that the compound's derivatives exhibited moderate to strong inhibitory activity against Cat K, suggesting potential use in treating osteoporosis by reducing bone resorption .

2. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are beneficial in treating conditions characterized by excessive inflammation. The mechanisms involve modulation of cytokine release and inhibition of inflammatory pathways.

Case Study 1: Osteoporosis Treatment

A study focused on the synthesis and evaluation of novel piperidine derivatives showed that compounds similar to (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester effectively reduced CTX-I levels, a marker for bone resorption, in RAW264.7 cells. The results indicated that these compounds could potentially serve as therapeutic agents for osteoporosis by inhibiting bone resorption processes .

Case Study 2: Enzyme Inhibition

In another study, various piperidine derivatives were screened for their inhibitory effects on Cat K. The findings revealed that modifications to the piperidine structure significantly enhanced their inhibitory potency, highlighting the importance of structural optimization in drug design .

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